Hafnium oxychloride hydrate is a hafnium compound often utilized as a precursor in various scientific research applications. It serves as a common starting material for synthesizing hafnium dioxide (HfO2), a material with growing importance in microelectronics due to its high dielectric constant properties. [, ]
Formation of Hafnium Dioxide (HfO2): HfOCl2·8H2O readily decomposes upon heating to form hafnium dioxide (HfO2). [, , ] This process typically involves calcination at temperatures exceeding 500°C.
High-k Dielectric Materials: HfO2, derived from HfOCl2·8H2O, is a crucial material for high-k dielectric layers in microelectronic devices. [, , ] These layers are essential components in transistors and capacitors, enabling continued miniaturization and performance improvement of integrated circuits.
Ultra-High Temperature Ceramics: HfOCl2·8H2O serves as a precursor for synthesizing ultra-high temperature ceramics like HfC and HfB2. [, , ] These ceramics possess exceptional properties, including high melting points, hardness, and chemical inertness, making them suitable for applications in extreme environments such as aerospace components, cutting tools, and nuclear reactors.
Understanding the Crystallization of HfO2: Further research is needed to fully elucidate the crystallization pathway of HfO2 derived from HfOCl2·8H2O, particularly under different processing conditions. This knowledge is crucial for controlling the phase formation and microstructure of HfO2, ultimately impacting its properties and applications. []
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